molecular formula C6H6ClNO2 B8523811 2-Chloromethyl-4,5-dihydroxypyridine

2-Chloromethyl-4,5-dihydroxypyridine

Cat. No.: B8523811
M. Wt: 159.57 g/mol
InChI Key: BKQZKWCTJOXNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-4,5-dihydroxypyridine is a high-value synthetic intermediate designed for advanced chemical research and development. Its molecular structure incorporates two key functional groups: a chloromethyl handle and adjacent dihydroxy substituents, which allow for sequential and selective derivatization. This compound is primarily valued as a versatile building block in medicinal chemistry and coordination chemistry. In pharmaceutical synthesis, the chloromethyl group is a known reactive site for constructing more complex molecules through nucleophilic substitution reactions, facilitating the introduction of the pyridine core into potential drug candidates . Concurrently, the 4,5-dihydroxy motifs offer potential for metal chelation or further functionalization, making this reagent a promising precursor for developing novel ligands. Researchers can utilize this compound to create polydentate ligands, such as pyridylmethyl-substituted amines, which are known to form stable complexes with a wide range of metal cations for catalytic or material science applications . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

2-(chloromethyl)-5-hydroxy-1H-pyridin-4-one

InChI

InChI=1S/C6H6ClNO2/c7-2-4-1-5(9)6(10)3-8-4/h1,3,10H,2H2,(H,8,9)

InChI Key

BKQZKWCTJOXNPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of 2-Chloromethyl-4,5-dihydroxypyridine with related compounds from the evidence:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
This compound Pyridine 2-CH2Cl, 4-OH, 5-OH Chloromethyl, hydroxyl Not reported
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride Pyridine 2-CH2Cl, 4-OCH3, 3-CH3, 5-CH3 Chloromethyl, methoxy, methyl 222.11
2-Chloromethyl-4,5-dihydro-1H-imidazole hydrochloride Imidazole 2-CH2Cl, 4,5-dihydro Chloromethyl, dihydroimidazole 155.03
2-Chloromethyl-4(3H)-quinazolinone Quinazolinone 2-CH2Cl, 4(3H)-ketone Chloromethyl, ketone Varies by derivative

Key Observations :

  • Chloromethyl Reactivity: All compounds feature a chloromethyl group, enabling alkylation or cross-coupling reactions. However, the pyridine and quinazolinone derivatives (e.g., ’s compounds) show enhanced stability compared to imidazole analogs due to aromatic ring conjugation .
  • Hydroxyl vs. This difference likely impacts solubility and pharmacokinetics .

Physicochemical Properties

  • Solubility and LogP : Hydroxyl groups in this compound likely increase water solubility compared to ’s methoxy/methyl-substituted pyridine (LogP ~3.38 for a dimethylpyridine analog, per ). This property is crucial for bioavailability .
  • Stability : The pyridine ring’s aromaticity provides greater thermal and oxidative stability compared to dihydroimidazole (), which may degrade under acidic conditions .

Preparation Methods

Solvent and Temperature Effects

  • POCl₃-mediated chlorination achieves higher yields in halogenated aromatic solvents (e.g., 1,2,4-trichlorobenzene) at 120°C.

  • SO₂Cl₂ radical chlorination requires polar aprotic solvents (e.g., dichloromethane) and temperatures below 80°C to avoid decomposition.

Catalysts and Additives

  • Radical initiators (e.g., AIBN) improve SO₂Cl₂ efficiency by generating chlorine radicals, enhancing chloromethyl group formation.

  • Alkali bases (e.g., K₂CO₃) neutralize HCl byproducts, preventing acid-catalyzed side reactions.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialReagents/ConditionsYieldAdvantagesLimitations
Direct Chlorination4,5-dihydroxy-2-methylpyridinePOCl₃, 1,2,4-trichlorobenzene, 120°C70–85%Short route, high yieldRequires hydroxyl protection
Radical Chlorination4,5-dihydroxy-2-methylpyridineSO₂Cl₂, AIBN, CH₂Cl₂, 60°C65–75%Mild conditions, regioselectiveSensitive to moisture
Cyclization3-hydroxy-2-methyl-4-pyridoneMethyl sulfate, KOH, POCl₃32–45%Modular approachMulti-step, lower overall yield

Mechanistic Considerations

  • POCl₃ Chlorination : Proceeds via nucleophilic substitution, where POCl₃ acts as both solvent and chlorinating agent. The reaction likely involves intermediate oxonium ion formation, facilitating chloride attack at the hydroxymethyl group.

  • Radical Chlorination : AIBN decomposes to generate radicals, abstracting hydrogen from the methyl group to form a carbon radical, which reacts with SO₂Cl₂ to yield the chloromethyl derivative .

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-Chloromethyl-4,5-dihydroxypyridine?

A multi-step synthesis approach is typically employed for chloromethyl-substituted pyridines. For example, analogous compounds (e.g., 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine) are synthesized via N-oxidation, nitration, nucleophilic substitution, alcoholation, and chloromethylation steps . For this compound, hydroxylation of precursor pyridine derivatives using enzymatic or chemical oxidants (e.g., NicC enzyme with NADH/O₂) may be applicable, as seen in the decarboxylative hydroxylation of 5-Chloro-6-isopropoxynicotinic acid to form dihydroxypyridine derivatives .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound is limited, chloromethyl derivatives often require stringent safety measures. Key precautions include:

  • Use of fume hoods and personal protective equipment (gloves, lab coats).
  • Avoiding inhalation or skin contact due to potential irritancy.
  • Storage in anhydrous conditions to prevent hydrolysis. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine) for guidance .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Analytical characterization should include:

  • 1H NMR and FT-IR to confirm functional groups (e.g., hydroxyl, chloromethyl) and aromatic backbone .
  • HPLC with UV detection for purity assessment, using reverse-phase columns and acetonitrile/water mobile phases .
  • Mass spectrometry (MS) to validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of hydroxylation in dihydroxypyridine derivatives?

Regioselectivity depends on catalysts and substrate structure. Enzymatic hydroxylation (e.g., NicC) favors specific positions due to enzyme-substrate interactions, while chemical oxidants (e.g., H₂O₂/Fe²⁺) may yield different products based on radical intermediates. Computational modeling (DFT) can predict reactive sites by analyzing electron density and steric effects .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from tautomerism or solvent effects. For example:

  • Variable-temperature NMR can identify tautomeric equilibria (e.g., keto-enol shifts).
  • X-ray crystallography provides definitive structural confirmation, resolving ambiguities in NMR assignments .
  • Cross-validation using multiple techniques (e.g., IR coupled with MS) reduces misinterpretation risks.

Q. How can researchers design experiments to probe the bioactivity of this compound?

Focus on structure-activity relationship (SAR) studies:

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) or enzyme inhibition assays (e.g., kinase targets common in pyridine derivatives) .
  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites.
  • Metabolic stability : Use hepatic microsomes to assess oxidative degradation pathways .

Q. What role do solvent and pH play in the stability of this compound during storage?

Chloromethyl groups are prone to hydrolysis. Stability studies show:

  • Anhydrous solvents (e.g., DMF, DMSO) minimize decomposition.
  • Acidic conditions (pH <5) slow hydrolysis but may protonate hydroxyl groups, altering reactivity.
  • Long-term storage at -20°C in inert atmospheres (N₂/Ar) is recommended .

Methodological Guidance for Data Interpretation

  • Contradictory toxicity results : Cross-reference with structurally analogous compounds (e.g., 2-(4-Chlorophenyl)oxazolo-pyridine) and consider impurities from synthesis (e.g., residual solvents) as confounding factors .
  • Unexpected reaction outcomes : Use LC-MS/MS to trace byproducts and revise mechanistic hypotheses (e.g., radical vs. ionic pathways) .

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